molecular formula C8H12N2 B074657 4-Ethylbenzene-1,2-diamine CAS No. 1124-38-5

4-Ethylbenzene-1,2-diamine

Cat. No. B074657
CAS RN: 1124-38-5
M. Wt: 136.19 g/mol
InChI Key: ROJMDQBRKBPHIU-UHFFFAOYSA-N
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Patent
US03962440

Procedure details

The crude 2-nitro-4-ethylaniline was hydrogenated in 100 ml. of ethanol over 500 mg. of 5 percent palladium on charcoal, until gas uptake ceased. The reaction mixture was filtered and evaporated, yielding 4-ethyl-o-phenylenediamine as a dark oil which solidified overnight. The identity of the product was confirmed by IR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([CH2:11][CH3:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O>[Pd].C(O)C>[CH2:11]([C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([NH2:1])[CH:10]=1)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.